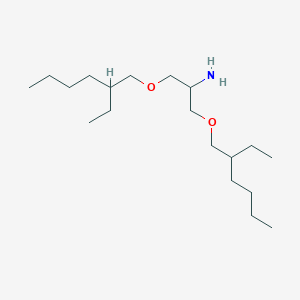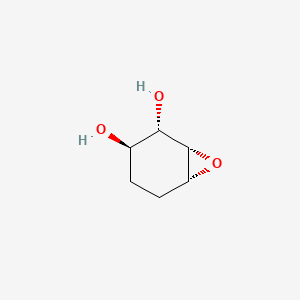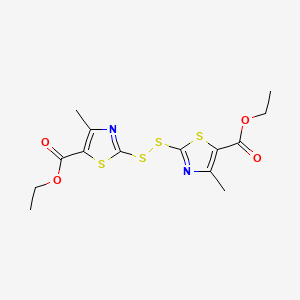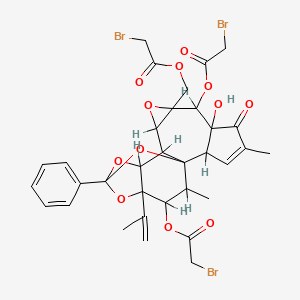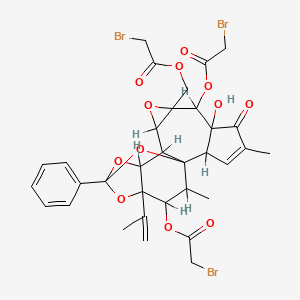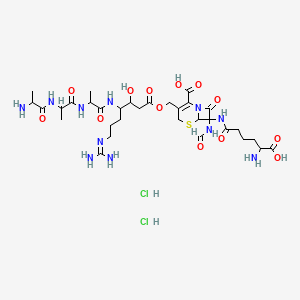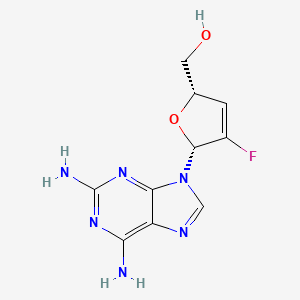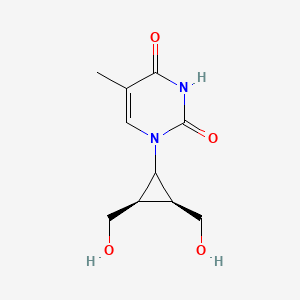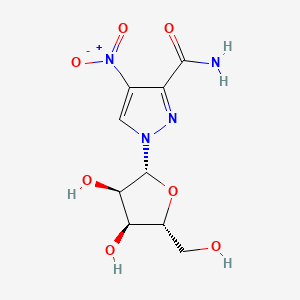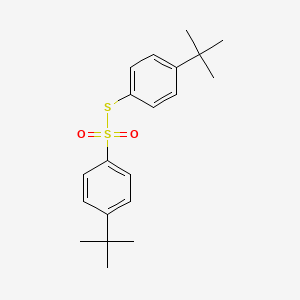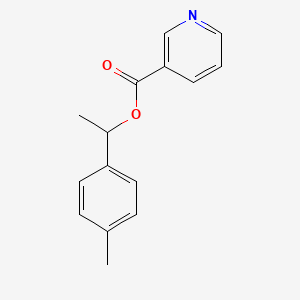
1-Octanaminium, N,N-dioctyl-N-propyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanaminium, N,N-dioctyl-N-propyl-, iodide is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in a variety of applications, including as disinfectants, antistatic agents, and emulsifiers .
Preparation Methods
The synthesis of 1-Octanaminium, N,N-dioctyl-N-propyl-, iodide typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dioctyl-N-propylamine with an alkyl halide, such as iodomethane, under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or acetone, and the product is purified through recrystallization .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-Octanaminium, N,N-dioctyl-N-propyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common reagents used in these reactions include strong acids, bases, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Octanaminium, N,N-dioctyl-N-propyl-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in cell biology for its surfactant properties, aiding in the disruption of cell membranes for the extraction of cellular components.
Mechanism of Action
The mechanism of action of 1-Octanaminium, N,N-dioctyl-N-propyl-, iodide primarily involves its surfactant properties. The compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This makes it effective as an antimicrobial agent. The molecular targets include the lipid components of cell membranes, and the pathways involved are related to membrane disruption and cell death .
Comparison with Similar Compounds
1-Octanaminium, N,N-dioctyl-N-propyl-, iodide can be compared with other quaternary ammonium compounds such as:
N,N-Dimethyl-N-octyl-1-octanaminium chloride: Similar in structure but with different alkyl groups and counterions, leading to variations in properties and applications.
N,N-Dioctyl-1-octanaminium bromide: Another quaternary ammonium compound with bromide as the counterion, used in similar applications but with different reactivity and solubility profiles.
The uniqueness of this compound lies in its specific alkyl chain lengths and iodide counterion, which confer distinct properties such as solubility and reactivity .
Properties
CAS No. |
61909-18-0 |
|---|---|
Molecular Formula |
C27H58IN |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
trioctyl(propyl)azanium;iodide |
InChI |
InChI=1S/C27H58N.HI/c1-5-9-12-15-18-21-25-28(24-8-4,26-22-19-16-13-10-6-2)27-23-20-17-14-11-7-3;/h5-27H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
RGBJYTMHKCMMOJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](CCC)(CCCCCCCC)CCCCCCCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)


